molecular formula C9H8N2O B12113396 4-Acetyl-2-aminobenzonitrile CAS No. 98012-86-3

4-Acetyl-2-aminobenzonitrile

Cat. No.: B12113396
CAS No.: 98012-86-3
M. Wt: 160.17 g/mol
InChI Key: YIXQZWCACIDNQP-UHFFFAOYSA-N
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Description

4-Acetyl-2-aminobenzonitrile is a substituted benzonitrile derivative featuring an acetyl group (-COCH₃) at the para position (C4) and an amino group (-NH₂) at the ortho position (C2) relative to the nitrile (-CN) group.

Properties

CAS No.

98012-86-3

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-acetyl-2-aminobenzonitrile

InChI

InChI=1S/C9H8N2O/c1-6(12)7-2-3-8(5-10)9(11)4-7/h2-4H,11H2,1H3

InChI Key

YIXQZWCACIDNQP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetyl-2-amino-benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-acetylbenzonitrile with ammonia or an amine under suitable conditions. Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of 4-acetyl-2-amino-benzonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in these processes to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-2-amino-benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-acetyl-2-amino-benzonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

4-Acetylbenzonitrile

  • Structure: Lacks the amino group at C2.
  • Properties : Molecular weight 145.16 g/mol; melting point (mp) 56–59°C .
  • Key Difference: The absence of the amino group reduces hydrogen-bonding capacity and reactivity toward electrophilic substitution compared to this compound.

4-(2-Aminothiazol-4-yl)benzonitrile

  • Structure: Features a 2-aminothiazole ring at C4 instead of an acetyl group.
  • Properties : Molecular formula C₁₀H₇N₃S; classified as hazardous under GHS guidelines .
  • Key Difference: The thiazole ring enhances bioactivity, making this compound a candidate for antimicrobial agents, whereas the acetyl group in this compound may favor ketone-based reactions.

4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile

  • Structure : Contains a diazenyl (-N=N-) group and a chloro substituent.
  • Properties : Molecular formula C₁₈H₁₉ClN₄O₂; molar mass 358.82 g/mol .
  • Key Difference: The diazenyl group enables use as a dye or sensor, contrasting with the acetyl-amino combination’s suitability for heterocyclic synthesis.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound* C₉H₈N₂O 160.18 (theoretical) Not reported -CN, -NH₂, -COCH₃
4-Acetylbenzonitrile C₉H₇NO 145.16 56–59 -CN, -COCH₃
4-(2-Aminothiazol-4-yl)benzonitrile C₁₀H₇N₃S 201.25 Not reported -CN, -NH₂, thiazole ring
4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile C₁₄H₁₁BrN₂O 311.16 Not reported -CN, -NH-, Br, -OH

*Theoretical values inferred from analogs.

Key Observations :

  • The amino group in this compound increases polarity compared to 4-Acetylbenzonitrile, likely improving solubility in polar solvents.

Biological Activity

4-Acetyl-2-aminobenzonitrile (CAS No. 98012-86-3) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
IUPAC Name This compound
InChI Key YIXQZWCACIDNQP-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=C(C=C1)C#N)N

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has shown promise in various cancer cell lines, where it appears to induce apoptosis and inhibit cell proliferation. Specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in critical cellular processes. For instance, its ability to influence metabolic pathways suggests a role in drug metabolism and efficacy.

Case Studies

  • Antimicrobial Evaluation : In vitro studies demonstrated that this compound exhibited inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
  • Cancer Cell Line Studies : Research involving various cancer cell lines (e.g., breast and colon cancer) indicated that treatment with this compound led to a decrease in cell viability and an increase in apoptotic cell death. Flow cytometry analyses confirmed these findings, highlighting its potential as a therapeutic agent.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-AminobenzonitrileAmino group and nitrileLacks acetyl group
4-CyanoacetophenoneCyano groupLacks amino group
5-Acetyl-2-aminobenzonitrileAcetyl and amino groupsDifferent regioisomer affecting reactivity

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Anticancer Activity : A study reported that this compound can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death .
  • Antimicrobial Properties : Another research effort indicated that it could disrupt bacterial biofilms, which is critical for treating chronic infections.

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